![molecular formula C20H22N6O B3919993 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone](/img/structure/B3919993.png)
1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone
Overview
Description
1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
More studies are needed to fully understand the mechanism of action of this compound.
2. Development of New Cancer Therapies: This compound has shown promising antitumor activity and may be further studied for its potential use in the development of new cancer therapies.
3. Development of New Treatments for Neurological Disorders: This compound has shown promising neuroprotective effects and may be further studied for its potential use in the development of new treatments for neurological disorders.
4. Development of New Antifungal and Antibacterial Agents: This compound has shown promising activity against various fungal and bacterial strains and may be further studied for its potential use in the development of new antifungal and antibacterial agents.
Advantages and Limitations for Lab Experiments
1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has several advantages and limitations for lab experiments. Some of the advantages include:
1. Broad Spectrum of Activity: This compound has been shown to have activity against various cancer cell lines, fungal and bacterial strains, and animal models of neurological disorders.
2. Low Toxicity: This compound has been shown to have low toxicity in animal models.
3. High Selectivity: This compound has been shown to have high selectivity for its cellular targets.
Some of the limitations of this compound for lab experiments include:
1. Limited Understanding of
Future Directions
There are several future directions for the study of 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone. Some of these directions include:
1. Further Studies on
Scientific Research Applications
1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation. Some of the areas of research where this compound has been studied include:
1. Cancer Research: 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been shown to have antitumor activity in various cancer cell lines. This compound has been studied for its potential use in the development of new cancer therapies.
2. Neurological Disorders: 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been studied for its potential use in the development of new treatments for these disorders.
3. Infectious Diseases: 1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone has been shown to have antifungal and antibacterial activity. This compound has been studied for its potential use in the development of new treatments for infectious diseases.
properties
IUPAC Name |
1-[6-[4-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperazin-1-yl]pyridin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-16(27)18-4-7-20(22-12-18)25-10-8-24(9-11-25)13-17-2-5-19(6-3-17)26-15-21-14-23-26/h2-7,12,14-15H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCJHRCGSOZDDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)N4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyridin-3-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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